molecular formula C21H23NO3 B14618388 4-(2-Cyanoethyl)phenyl 4-(pentyloxy)benzoate CAS No. 59854-71-6

4-(2-Cyanoethyl)phenyl 4-(pentyloxy)benzoate

Katalognummer: B14618388
CAS-Nummer: 59854-71-6
Molekulargewicht: 337.4 g/mol
InChI-Schlüssel: IMRBKMXFEYMOII-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Cyanoethyl)phenyl 4-(pentyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a cyanoethyl group attached to a phenyl ring, which is further connected to a pentyloxybenzoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Cyanoethyl)phenyl 4-(pentyloxy)benzoate typically involves the esterification of 4-(2-cyanoethyl)phenol with 4-(pentyloxy)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Cyanoethyl)phenyl 4-(pentyloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

4-(2-Cyanoethyl)phenyl 4-(pentyloxy)benzoate has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(2-Cyanoethyl)phenyl 4-(pentyloxy)benzoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(2-Cyanoethyl)phenyl benzoate
  • 4-(Pentyloxy)phenyl 4-(pentyloxy)benzoate
  • 4-(2-Cyanoethyl)phenyl 4-methoxybenzoate

Uniqueness

4-(2-Cyanoethyl)phenyl 4-(pentyloxy)benzoate is unique due to the presence of both a cyanoethyl group and a pentyloxybenzoate moiety. This combination imparts distinct chemical properties, making it suitable for specific applications in organic synthesis and materials science. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility .

Eigenschaften

CAS-Nummer

59854-71-6

Molekularformel

C21H23NO3

Molekulargewicht

337.4 g/mol

IUPAC-Name

[4-(2-cyanoethyl)phenyl] 4-pentoxybenzoate

InChI

InChI=1S/C21H23NO3/c1-2-3-4-16-24-19-13-9-18(10-14-19)21(23)25-20-11-7-17(8-12-20)6-5-15-22/h7-14H,2-6,16H2,1H3

InChI-Schlüssel

IMRBKMXFEYMOII-UHFFFAOYSA-N

Kanonische SMILES

CCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCC#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.